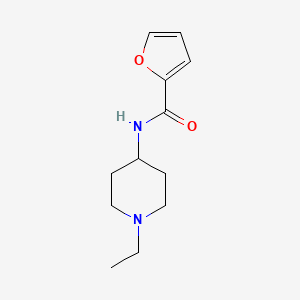![molecular formula C14H12ClF2NO2S B4748309 N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4748309.png)
N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide, commonly known as Sunitinib, is a small molecule drug that has been approved for the treatment of certain types of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs) and works by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
Sunitinib works by inhibiting the activity of several tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells. By inhibiting these enzymes, Sunitinib can slow down or stop the growth of cancer cells, and may also prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
Sunitinib has been shown to have a number of biochemical and physiological effects. For example, it can reduce the levels of certain proteins that are involved in the growth and spread of cancer cells, and can also increase the levels of proteins that help to suppress the growth of tumors. In addition, Sunitinib can affect the levels of certain hormones and neurotransmitters, which can have an impact on a variety of physiological processes.
Advantages and Limitations for Lab Experiments
Sunitinib has several advantages as a drug for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. In addition, it has a well-characterized mechanism of action, which makes it a useful tool for studying the role of tyrosine kinases in cancer and other diseases. However, there are also some limitations to the use of Sunitinib in lab experiments. For example, it may not be effective against all types of cancer, and its effects may vary depending on the specific cell lines and experimental conditions used.
Future Directions
There are several potential future directions for research on Sunitinib. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy and reduce its side effects. Another area of interest is the investigation of Sunitinib's potential as a treatment for other diseases beyond cancer, such as Alzheimer's disease and pulmonary arterial hypertension. Finally, there is also a need for further research to better understand the mechanisms underlying Sunitinib's effects, and to identify new targets for the development of more effective cancer treatments.
Scientific Research Applications
Sunitinib has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a variety of cancers, including kidney cancer, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, it has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c15-11-3-1-10(2-4-11)7-8-18-21(19,20)14-9-12(16)5-6-13(14)17/h1-6,9,18H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCYYLLYWYCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748232.png)


![N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4748244.png)
![7-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4748252.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4748258.png)
![2-{1-benzyl-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4748276.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4748281.png)
![1-{3-[(2-thienylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4748296.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4748297.png)
![1-ethyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748304.png)
![4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4748311.png)
![methyl 4-{[(3,4-difluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4748315.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4748322.png)